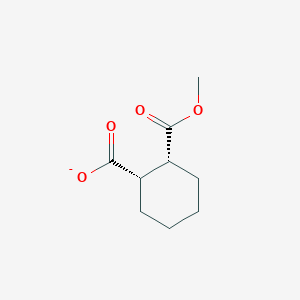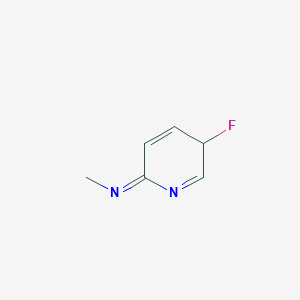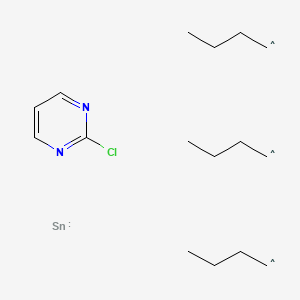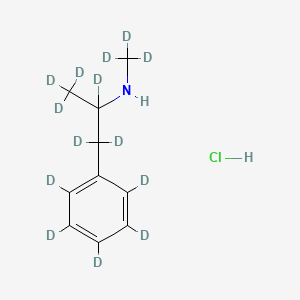
5-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is a fluorinated heterocyclic compound It is characterized by a benzoxazole ring fused with a hexahydro structure and a fluorine atom at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate benzoxazole precursor.
Fluorination: Introduction of the fluorine atom at the 5th position is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: The cyclization process involves the formation of the hexahydro structure, which can be achieved through catalytic hydrogenation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-one: Lacks the fluorine atom at the 5th position.
5-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: Contains a chlorine atom instead of fluorine.
5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom at the 5th position in 5-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity compared to its non-fluorinated or differently halogenated analogs.
Properties
Molecular Formula |
C7H10FNO2 |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
5-fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H10FNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h4-6H,1-3H2,(H,9,10) |
InChI Key |
FSKFGMFPRGSIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1F)C(=O)NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)

![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
![3-bromo-7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12356542.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)









